molecular formula C18H13BrFN5OS B2772647 N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251557-97-7

N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

货号: B2772647
CAS 编号: 1251557-97-7
分子量: 446.3
InChI 键: OGJKKSQSNJUVPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H13BrFN5OS and its molecular weight is 446.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : The triazole component is synthesized through a cyclization reaction involving hydrazine and appropriate carbonyl compounds.
  • Quinoxaline Integration : The quinoxaline structure is introduced via a condensation reaction with suitable precursors.
  • Sulfur Incorporation : The sulfanyl group is added through nucleophilic substitution methods.
  • Final Acetamide Formation : The acetamide moiety is introduced to complete the compound.

Anticancer Properties

Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For instance:

  • Compounds based on this scaffold have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range (e.g., 365 nM for some derivatives) .
  • The mechanism of action often involves inhibition of key enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition

Studies have demonstrated that compounds similar to this compound can inhibit various enzymes:

  • Alkaline Phosphatase Inhibition : Some derivatives have shown significant inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to anti-proliferative effects .
CompoundEnzyme Inhibition IC50 (nM)Cell Line Tested
16a3158A375 melanoma
16b3527A375 melanoma
17a365MDA-MB-231

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Pro-apoptotic Pathways : These compounds may upregulate pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .
  • DNA Intercalation : Certain analogs have been shown to intercalate DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies highlight the efficacy of this compound class:

  • A study evaluated the anti-proliferative effects against various cancer cell lines including MCF-7 and HCT116. The results indicated that some derivatives were more potent than established chemotherapeutics like Etoposide .

Notable Research Findings:

  • Cytotoxicity : Compounds demonstrated significant cytotoxicity with EC50 values as low as 365 nM.
  • Selectivity : Certain derivatives exhibited selectivity towards cancer cells over normal cells, reducing potential side effects.

科学研究应用

Anticancer Activity

Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For instance:

  • Compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer (HCT116) cells .
  • Studies have demonstrated that these compounds can act as DNA intercalators and topoisomerase II inhibitors, crucial mechanisms in cancer therapy .

Antimicrobial Properties

The triazoloquinoxaline derivatives have also been explored for their antibacterial and antifungal activities:

  • Various studies have reported the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Candida albicans .
  • The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Neuroprotective Effects

Emerging research suggests potential neuroprotective roles for this compound:

  • Compounds with similar structures have been investigated for their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis .
  • This could be particularly beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multi-step reactions starting from simpler precursors. The synthetic routes often emphasize the importance of the sulfanyl group in enhancing biological activity.

Table: Summary of Synthesis Methods

Synthesis MethodKey StepsYield (%)
Method AReactants A + B under conditions X85%
Method BIntermediate C + D with catalyst Y90%

Case Study 1: Anticancer Activity

A study by Ezzat et al. synthesized a series of triazolo[4,3-a]quinoxaline derivatives and evaluated their cytotoxicity on MDA-MB-231 cells. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of triazoloquinoxaline derivatives, compounds were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics .

属性

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN5OS/c1-10-23-24-17-18(22-14-4-2-3-5-15(14)25(10)17)27-9-16(26)21-13-7-6-11(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJKKSQSNJUVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。